(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester
(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester
Brand Name:
Vulcanchem
CAS No.:
21019-43-2
VCID:
VC21205323
InChI:
InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8-/t17-,18+/m0/s1
SMILES:
CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC
Molecular Formula:
C19H34O3
Molecular Weight:
310.5 g/mol
(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester
CAS No.: 21019-43-2
Cat. No.: VC21205323
Molecular Formula: C19H34O3
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21019-43-2 |
|---|---|
| Molecular Formula | C19H34O3 |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | methyl 8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoate |
| Standard InChI | InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8-/t17-,18+/m0/s1 |
| Standard InChI Key | JCJMEMDHUZYVMB-OPEQHFAOSA-N |
| Isomeric SMILES | CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)OC |
| SMILES | CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |
| Canonical SMILES | CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator